molecular formula C5H10FNO B2381554 [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride CAS No. 2080376-03-8

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride

Cat. No.: B2381554
CAS No.: 2080376-03-8
M. Wt: 119.139
InChI Key: GDLHZOVMBZPGEL-RFZPGFLSSA-N
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Description

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride is a chemical compound with the molecular formula C5H10FNO It is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the fluorination process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction can produce a de-fluorinated pyrrolidine derivative .

Scientific Research Applications

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound without the fluorine substitution.

    4-Fluoropyrrolidine: A similar compound with the fluorine atom at a different position.

    Pyrrolidin-2-ylmethanol: A derivative without the fluorine atom.

Uniqueness

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

IUPAC Name

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLHZOVMBZPGEL-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@H]1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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